molecular formula C25H37N5O6 B605535 Apimostinel CAS No. 1421866-48-9

Apimostinel

Cat. No. B605535
M. Wt: 503.6
InChI Key: DVBUEXCIEIAXPM-PJUQSVSOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apimostinel (also known as GATE-202, formerly NRX-1074) is an investigational antidepressant . It acts as a novel and selective modulator of the NMDA receptor . It is currently under development for the acute treatment of major depressive disorder (MDD) by Gate Neurosciences, and previously by Naurex and Allergan .


Synthesis Analysis

Apimostinel modulates the NMDA receptor in a similar fashion to GLYX-13, but has a synthetic modification to one of the amino acids, conferring increased potency and oral bioavailability .


Molecular Structure Analysis

Apimostinel is an amidated tetrapeptide, but has been structurally modified, via the addition of a benzyl group, to enhance its metabolic stability and pharmacokinetic profile . Its molecular formula is C25H37N5O6 .


Chemical Reactions Analysis

While specific chemical reactions involving Apimostinel are not detailed in the search results, it’s known that Apimostinel modulates the NMDA receptor in a similar fashion to GLYX-13 .


Physical And Chemical Properties Analysis

Apimostinel has a molecular weight of 503.59 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • The crystallization of active pharmaceutical ingredients is a complex operation in drug manufacturing, with multiple physicochemical phenomena and multi-phase governing resistances involved (Trampuž, Teslič, & Likozar, 2019).

  • API-based research in computational social sciences and digital sociology is based on the extraction of records from online platforms through their application programming interfaces, which has implications for data collection and ethical considerations (Venturini & Rogers, 2019).

  • In the Asian and Pacific Islander (API) region, capacity building and collaborative research have been focused on topics like neuroscience on HIV/HCV, mental health disorders, and HIV/HCV transmission in relation to substance abuse (Hser et al., 2013).

  • The use of Apis mellifera (honeybees) in the study of learning and cognition can serve as an engaging system for scientific engagement and exploration of the scientific method (Denton et al., 2021).

  • Apigenin (Api) is studied for its antiproliferative, proapoptotic, antiangiogenic, and immunomodulatory properties, with significant effects on human melanoma cell lines and dendritic cells (Ghițu et al., 2019).

  • The presence of active pharmaceutical ingredients in the environment, such as in rivers, poses a threat to environmental and human health, highlighting the need for effective management of pharmaceutical pollution (Wilkinson et al., 2022).

  • Solid lipid nanoparticles and nanostructured lipid carriers are used to modify the release profile and pharmacokinetic parameters of APIs, affecting their bioavailability for different therapeutic requirements (Souto & Müller, 2010).

  • Pharmaceuticals in Malaysian drinking water, including APIs, pose potential risks to human health, emphasizing the importance of monitoring and managing pharmaceutical pollution (Wee et al., 2020).

  • The neuroprotective and neurotrophic effects of Apigenin in mice models of Parkinson's disease suggest its potential in therapeutics (Patil et al., 2014).

  • Apigenin and related compounds stimulate adult neurogenesis in vivo and in vitro, with implications for treating neurological diseases and disorders (Taupin, 2009).

Safety And Hazards

Apimostinel was generally safe and well-tolerated across three ascending dose cohorts (1, 5, and 10 mg) receiving multiple doses and one single dose cohort (25 mg), in a total of 40 healthy volunteers . No observation of ketamine-like psychotomimetic or dissociative effects was reported .

Future Directions

Results from a Phase 1 study demonstrated a dose-dependent increase in qEEG pharmacodynamic biomarkers of NMDA receptor target activation from baseline, compared with subjects who received placebo . These results support an upcoming Phase 2 study of zelquistinel, the company’s lead oral NMDA receptor modulator for major depressive disorder .

properties

IUPAC Name

(2R)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-2-benzylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)/t15-,16-,18+,19+,20+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUEXCIEIAXPM-PJUQSVSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@@]2(CC3=CC=CC=C3)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031863
Record name Apimostinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apimostinel

CAS RN

1421866-48-9
Record name Apimostinel [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421866489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NRX-1074
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apimostinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APIMOSTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTT1F11FZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
59
Citations
KC Nadimpally, A Chakrapani, PJ Prabhu… - …, 2017 - Wiley Online Library
… Although its mode of action is similar, apimostinel is 100 folds … Furthermore, unlike rapastinel, apimostinel is administered … conformationally restricted analog apimostinel had improved …
K Madica, KC Nadimpally, GJ Sanjayan - Tetrahedron Letters, 2017 - Elsevier
… However, apimostinel is 100 fold more potent by weight and is orally active unlike rapastinel. Moreover, both the drugs have been shown to cross the blood brain barrier and also have …
Number of citations: 1 www.sciencedirect.com
ST Wilkinson, G Sanacora - Drug discovery today, 2019 - Elsevier
… NRX-1074/Apimostinel is an orally bioavailable compound that is purportedly analogous to, but more potent than, rapastinel/GLYX-13 in its inhibition of NMDAR activity [51]. Its NMDAR …
Number of citations: 135 www.sciencedirect.com
OJ Fasipe - IBRO reports, 2019 - Elsevier
This study was designed with the rational aim of discussing the emerging antidepressant agents that are likely to bring positive landmark, tremendous improvement and significant …
Number of citations: 42 www.sciencedirect.com
ID Henter, LT Park, CA Zarate Jr - CNS drugs, 2021 - Springer
… An intravenous formulation of apimostinel has been investigated in phase II trials for MDD (NCT02067793), and an oral formulation has been investigated in phase I trials of healthy …
Number of citations: 78 link.springer.com
OJ Fasipe, PE Akhideno, OS Owhin… - Journal of Medical …, 2019 - jmedscindmc.com
This study was designed with the rational aim/purpose of announcing and discussing the new class of rapid-onset antidepressants that will bring forth significant improvement and …
Number of citations: 5 www.jmedscindmc.com
CM Vecera, A C. Courtes, G Jones, JC Soares… - Pharmaceuticals, 2023 - mdpi.com
… Two specific NMDA-glycine site modulators, D-cycloserine (DCS) and apimostinel, have also generated promising initial safety and efficacy profiles, warranting further investigation. …
Number of citations: 2 www.mdpi.com
H Ahmed, A Haider, SM Ametamey - Expert opinion on therapeutic …, 2020 - Taylor & Francis
… Apimostinel is the runner up and oral alternative of rapastinel (ClinicalTrials.gov Identifier: … Apimostinel is the runner up and oral alternative of rapastinel (ClinicalTrials.gov Identifier: …
Number of citations: 29 www.tandfonline.com
S Chaki, M Watanabe - Neuropharmacology, 2022 - Elsevier
… Rapastinel, apimostinel and zelquistinel are categorized as … Apimostinel is a positive modulator of the NMDA receptor that … single intravenous injection of apimostinel was conducted by …
Number of citations: 6 www.sciencedirect.com
RM Ragguett, C Rong, K Kratiuk… - Expert opinion on …, 2019 - Taylor & Francis
… Various formulations of pharmaceuticals are being developed with similar mechanisms of action to rapastinel (eg apimostinel which would be administered orally). These different …
Number of citations: 24 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.